molecular formula C18H20ClN3O B4501705 N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinyl)benzyl]urea

N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinyl)benzyl]urea

Cat. No.: B4501705
M. Wt: 329.8 g/mol
InChI Key: WUOWBUFDWYZGRK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinyl)benzyl]urea is a useful research compound. Its molecular formula is C18H20ClN3O and its molecular weight is 329.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.1294900 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinyl)benzyl]urea and its derivatives have been synthesized and characterized to explore their potential applications in organic synthesis and materials science. For instance, the synthesis of N-substituted-benzene-1,2-diamines, including N-(4-chlorophenyl)benzene-1,2-diamine, using thiourea dioxide presents an efficient method for producing diverse N-substituted-benzene-1,2-diamines with good yields. This method is notable for its environmental friendliness and the production of urea as a by-product, which can be easily separated from the product (Zhong et al., 2020).

Electro-Fenton Degradation

The compound has been studied in the context of Electro-Fenton degradation processes. For example, the degradation of antimicrobials such as triclosan and triclocarban (which shares a similar structure to this compound) by Electro-Fenton systems showcases the potential of such compounds in environmental remediation. The study found efficient degradation pathways, highlighting the role of hydroxyl radicals in the degradation process (Sirés et al., 2007).

Photocatalytic Applications

Research into the simultaneous production of hydrogen and degradation of organic pollutants using TiO2 photocatalysts modified with surface components indicates potential applications in energy and environmental science. Such studies suggest that compounds similar to this compound could be used to enhance photocatalytic processes for environmental cleanup and energy production (Kim et al., 2012).

Nonlinear Optical Properties

The assessment of electrooptic properties of chalcone derivatives suggests that similar compounds could have significant applications in nonlinear optics. The investigation of such properties, including second and third harmonic generation studies, indicates that these materials could be utilized in optoelectronic device fabrications, highlighting their potential in technological applications (Shkir et al., 2018).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(4-pyrrolidin-1-ylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c19-15-5-7-16(8-6-15)21-18(23)20-13-14-3-9-17(10-4-14)22-11-1-2-12-22/h3-10H,1-2,11-13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOWBUFDWYZGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.